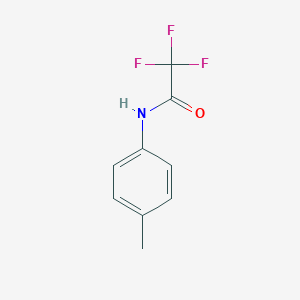

2,2,2-trifluoro-N-(4-methylphenyl)acetamide

Overview

Description

2,2,2-Trifluoro-N-(4-methylphenyl)acetamide: is an organic compound with the molecular formula C₉H₈F₃NO It is characterized by the presence of a trifluoromethyl group and a 4-methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methylphenylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The trifluoromethyl group in 2,2,2-trifluoro-N-(4-methylphenyl)acetamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products. Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

Substitution: Formation of substituted derivatives with nucleophiles.

Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis:

- This compound serves as a critical intermediate in organic synthesis. The trifluoromethyl group can enhance the stability and reactivity of the compound, allowing for the formation of various derivatives that are essential in pharmaceutical development and other chemical syntheses.

Synthetic Routes:

- The synthesis typically involves reacting 4-methylphenylamine with trifluoroacetic anhydride under controlled conditions. This reaction produces 2,2,2-trifluoro-N-(4-methylphenyl)acetamide efficiently.

Biological Research

Biological Activity:

- Research indicates that this compound may interact with biological molecules due to its structural features. The trifluoromethyl group can influence binding affinities and selectivity towards specific biological targets, making it a candidate for further pharmacological studies.

Potential Therapeutic Applications:

- The compound is being investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with enhanced efficacy and safety profiles. For instance, modifications to the acetamide group could lead to compounds with improved bioavailability or lower toxicity.

Industrial Applications

Use in Specialty Chemicals:

- In industrial settings, this compound is utilized in synthesizing specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings and polymers, where enhanced stability and performance are required.

Material Science:

- The unique characteristics of this compound allow it to be used in developing new materials that require specific chemical interactions or physical properties. This includes applications in high-performance coatings that resist environmental degradation.

Case Study 1: Medicinal Chemistry

A study published in a peer-reviewed journal explored the potential of this compound derivatives as anti-inflammatory agents. The research demonstrated that certain modifications to the acetamide moiety significantly enhanced the compounds' anti-inflammatory activity compared to standard treatments.

Case Study 2: Material Development

In another study focused on materials science, researchers synthesized a polymer composite incorporating this compound. The results showed improved thermal stability and chemical resistance compared to traditional polymer formulations.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may influence its binding to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

4’-Methyl-2,2,2-trifluoroacetophenone: This compound shares the trifluoromethyl and methylphenyl groups but differs in the presence of a ketone group instead of an acetamide moiety.

2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: This compound contains a trimethylsilyl group in addition to the trifluoromethyl and acetamide groups.

Uniqueness: 2,2,2-Trifluoro-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.

Biological Activity

2,2,2-Trifluoro-N-(4-methylphenyl)acetamide is a fluorinated acetamide compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- Molecular Formula : C10H10F3N

- Molecular Weight : 201.19 g/mol

This compound features a trifluoromethyl group that significantly influences its biological activity and pharmacokinetic properties.

Biological Activity Overview

Recent studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Properties : It has shown efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

- Potential Anticancer Activity : Preliminary data suggest it could inhibit the growth of specific cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. This mechanism is crucial for its role in modulating cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Inhibition of cell proliferation in MCF-7 cells |

Antimicrobial Studies

In a study evaluating the antimicrobial properties of various acetamides, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Mechanism

Research indicates that this compound may inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), suggesting a potential application in treating inflammatory diseases.

Anticancer Activity

In vitro studies on the MCF-7 breast cancer cell line revealed that this compound reduced cell viability with an IC50 value of approximately 15 µM. This suggests a moderate anticancer potential that warrants further investigation.

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates good oral bioavailability due to its lipophilic nature. Toxicological assessments have shown low cytotoxicity in normal human cells at therapeutic concentrations, making it a promising candidate for further drug development.

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Potential studies could focus on:

- In vivo efficacy : Evaluating therapeutic effects in animal models.

- Structure-activity relationship (SAR) : Modifying the structure to enhance potency and selectivity.

- Combination therapies : Investigating synergistic effects with other known drugs.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLLHJULQYAUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188538 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-96-9 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.